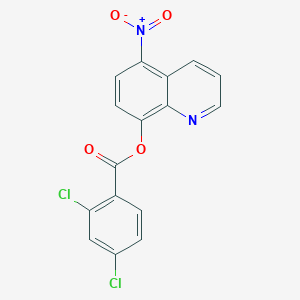![molecular formula C15H17NO3 B10824670 3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one](/img/structure/B10824670.png)
3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CN328 involves several steps. The compound is prepared through a series of chemical reactions that include the formation of a hydroxypyridinone structure. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility .
Chemical Reactions Analysis
CN328 undergoes various chemical reactions, including:
Oxidation: CN328 can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: CN328 can undergo substitution reactions, particularly involving its hydroxyl and amine groups
Scientific Research Applications
CN328 is widely used in scientific research due to its iron-chelating properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its effects on iron metabolism and its potential to treat iron overload disorders.
Medicine: Investigated for its potential use in treating β-thalassemia and other iron-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
CN328 exerts its effects by selectively binding to iron (III) ions, forming a stable complex that can be excreted from the body. This mechanism is particularly useful in conditions where iron overload is a problem, such as β-thalassemia. The compound’s high selectivity for iron (III) over other metals makes it an effective iron chelator .
Comparison with Similar Compounds
CN328 is unique due to its high selectivity for iron (III) and its oral bioavailability. Similar compounds include:
Deferoxamine: Another iron chelator used in the treatment of iron overload.
Deferasirox: An oral iron chelator with a different chemical structure but similar applications.
Deferiprone: Another oral iron chelator used in the treatment of iron overload disorders
CN328 stands out due to its specific binding affinity and effectiveness in treating β-thalassemia.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/t13-/m1/s1 |
InChI Key |
FAYRGKKCBATAET-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B10824601.png)
![3-tert-butyl-1-cyclohexyl-1-[6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea](/img/structure/B10824609.png)


![ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate](/img/structure/B10824637.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B10824665.png)

![(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10824678.png)

